L-α-グルタミル-L-シスチンジグリシン グルタチオン

概要

説明

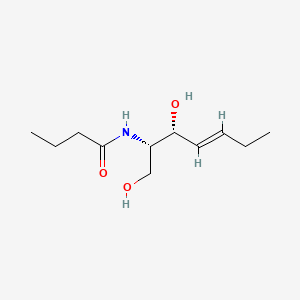

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is a tripeptide composed of three amino acids: L-glutamic acid, L-cysteine, and glycine. It is a crucial antioxidant found in most living cells, playing a vital role in protecting cells from oxidative stress and maintaining redox homeostasis . This compound is involved in various cellular processes, including detoxification, immune response, and cellular signaling .

科学的研究の応用

L-alpha-Glutamyl-L-cysteinylglycine Glutathione has numerous applications in scientific research:

作用機序

Target of Action

Glutathione, also known as L-alpha-Glutamyl-L-cysteinylglycine, primarily targets enzymes such as glutathione peroxidase and glutathione S-transferase . These enzymes play crucial roles in cellular processes, including the reduction of peroxides and the conjugation of drugs to make them more soluble for excretion .

Mode of Action

Glutathione interacts with its targets by acting as a cofactor and a hydrophilic molecule . It participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .

Pharmacokinetics

Therefore, efforts have been made to develop glutathione derivatives that can easily cross cell membranes and enhance its oral bioavailability .

Result of Action

The action of glutathione results in several molecular and cellular effects. It plays a key role in maintaining cellular redox homeostasis . It is also involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .

Action Environment

The action of glutathione can be influenced by various environmental factors. For instance, its production in humans slows down with age and during the progression of many chronic diseases . Therefore, supplementation with glutathione or its precursors could potentially offer health benefits .

Safety and Hazards

生化学分析

Biochemical Properties

L-alpha-Glutamyl-L-cysteinylglycine Glutathione plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . It is a critical enzyme in maintaining cellular redox homeostasis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine .

Cellular Effects

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis . It is also a key determinant of nitric oxide (NO) and cysteine storage and transport, of sulfur assimilation, protection of cells against oxidative stress .

Molecular Mechanism

The molecular mechanism of L-alpha-Glutamyl-L-cysteinylglycine Glutathione involves the cleavage of the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Temporal Effects in Laboratory Settings

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Metabolic Pathways

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase .

Transport and Distribution

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Subcellular Localization

It is known that γ-GT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

準備方法

Synthetic Routes and Reaction Conditions

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is synthesized through a two-step enzymatic process. The first step involves the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of gamma-glutamylcysteine from L-glutamic acid and L-cysteine . The second step is catalyzed by glutathione synthetase, which adds glycine to gamma-glutamylcysteine to form L-alpha-Glutamyl-L-cysteinylglycine Glutathione .

Industrial Production Methods

Industrial production of L-alpha-Glutamyl-L-cysteinylglycine Glutathione typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overproduce the enzymes required for the synthesis of L-alpha-Glutamyl-L-cysteinylglycine Glutathione, allowing for large-scale production .

化学反応の分析

Types of Reactions

L-alpha-Glutamyl-L-cysteinylglycine Glutathione undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions .

Common Reagents and Conditions

Major Products Formed

Oxidation: Glutathione disulfide

Reduction: L-alpha-Glutamyl-L-cysteinylglycine Glutathione

Conjugation: Glutathione conjugates with various xenobiotics and endogenous compounds

類似化合物との比較

Similar Compounds

Gamma-glutamylcysteine: A dipeptide intermediate in the synthesis of L-alpha-Glutamyl-L-cysteinylglycine Glutathione.

N-acetylcysteine: A precursor to L-alpha-Glutamyl-L-cysteinylglycine Glutathione, used as a supplement to boost glutathione levels.

Alpha-lipoic acid: An antioxidant that works synergistically with L-alpha-Glutamyl-L-cysteinylglycine Glutathione.

Uniqueness

L-alpha-Glutamyl-L-cysteinylglycine Glutathione is unique due to its tripeptide structure and its ability to directly neutralize reactive oxygen species and detoxify harmful compounds . Its role in maintaining cellular redox balance and its involvement in various cellular processes make it a critical molecule in both health and disease .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBLIKMXDVZVGD-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747859 | |

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-90-3 | |

| Record name | (2S)-2-Amino-5-({(2R)-3-({(2R)-2-{[(2S)-2-amino-4-carboxybutanoyl]amino}-3-[(carboxymethyl)amino]-3-oxopropyl}disulfanyl)-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,11R,12S,13R,15R,16S)-15-Acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one](/img/structure/B565385.png)

![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)